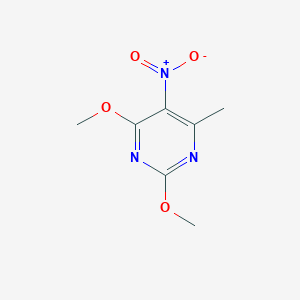

2,4-Dimethoxy-6-methyl-5-nitropyrimidine

Description

The Pyrimidine (B1678525) Nucleus as a Versatile Heterocyclic Scaffold in Chemical Synthesis

The pyrimidine ring system, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at the first and third positions, stands as a cornerstone in the field of chemical synthesis. nih.govslideshare.netnih.gov Its fundamental importance is underscored by its presence at the core of essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are integral components of RNA and DNA. nih.govmdpi.com This natural prevalence has inspired extensive research into pyrimidine chemistry, revealing the scaffold's remarkable versatility.

In synthetic organic chemistry, the pyrimidine nucleus serves as a privileged scaffold for the development of a vast array of functional molecules. researchgate.netnih.gov Chemists are drawn to pyrimidines due to their accessible synthesis, often through multicomponent reactions like the Biginelli reaction, and their capacity for diverse chemical modifications. mdpi.commdpi.com The electronic properties of the pyrimidine ring allow for various substitution reactions, enabling the creation of extensive libraries of derivatives. nih.gov This structural adaptability has led to the discovery of pyrimidine-based compounds with a wide spectrum of biological and pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular properties. nih.govmdpi.comorientjchem.org The proven utility of this scaffold in drug discovery and materials science continues to drive innovation in synthetic methodologies aimed at producing novel pyrimidine derivatives. nih.govmdpi.com

Strategic Importance of Nitro-Substituted Pyrimidines in Organic Chemistry

The introduction of a nitro group onto the pyrimidine ring is a significant strategic functionalization in organic chemistry. The nitro group is strongly electron-withdrawing, which profoundly alters the electronic landscape of the pyrimidine core. This modification decreases the basicity of the pyrimidine ring compared to its unsubstituted counterpart. semanticscholar.org The altered electron distribution makes the ring more susceptible to nucleophilic substitution reactions, which preferentially occur at the 2, 4, and 6 positions. slideshare.net

Furthermore, the nitro group itself serves as a versatile chemical handle. It can be readily reduced to an amino group, which opens up a gateway for a multitude of subsequent chemical transformations. This allows for the synthesis of a wide range of amino-substituted pyrimidines and the construction of more complex fused heterocyclic systems. The strategic placement of a nitro group has also been shown to be crucial for imparting specific biological activities. For instance, certain nitro-substituted pyrimidine derivatives have demonstrated notable antimicrobial activity. nih.gov This dual role—as an activating group for further reactions and as a potential pharmacophore—cements the strategic importance of nitro-pyrimidines as key intermediates and target molecules in synthetic and medicinal chemistry.

Research Landscape of 2,4-Dimethoxy-6-methyl-5-nitropyrimidine: An Overview

Within the extensive family of functionalized pyrimidines, this compound is a specific derivative whose research landscape is primarily defined by its role as a synthetic intermediate. The compound's structure features methoxy (B1213986) groups at the 4 and 6 positions, a methyl group at the 2 position, and a nitro group at the 5 position, influencing its chemical reactivity.

Detailed research dedicated exclusively to this molecule is limited; however, its significance is understood through the broader context of pyrimidine chemistry. It is recognized as a building block for creating more complex heterocyclic compounds. Studies on closely related analogs, such as 4,6-dimethoxy-5-nitropyrimidine (B100634), have provided insights into the potential reactivity of the title compound, particularly in reactions involving methylation and interactions with nucleophiles. oregonstate.eduoregonstate.edu The chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4,6-dimethoxy-2-methyl-5-nitropyrimidine | |

| Molecular Formula | C₇H₉N₃O₄ | |

| Molecular Weight | 199.16 g/mol | cymitquimica.com |

| CAS Number | 29939-34-2 | |

| Canonical SMILES | CC1=NC(=C(C(=N1)OC)OC)N+[O-] | nih.gov |

While direct investigations into the biological profile of this compound are not widely available in published literature, its structural components are present in various biologically active molecules. nih.gov For example, related dimethoxybenzyl-methylpyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for antitumor activity. nih.govacs.orgacs.org This suggests the potential of the this compound scaffold as a valuable starting point for medicinal chemistry programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-6-methyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-4-5(10(11)12)6(13-2)9-7(8-4)14-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLVLMFQGBVGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344608 | |

| Record name | 2,4-Dimethoxy-6-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30561-09-2 | |

| Record name | 2,4-Dimethoxy-6-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2,4 Dimethoxy 6 Methyl 5 Nitropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring of 2,4-dimethoxy-6-methyl-5-nitropyrimidine is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic, significantly amplified by the nitro group at the C5 position, makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Activation by Electron-Withdrawing Groups

The SNAr mechanism is contingent on the aromatic ring being sufficiently electron-poor to be attacked by a nucleophile. In the case of this compound, the nitro group at the C5 position acts as a powerful activating group. researchgate.net Its strong electron-withdrawing capacity, through both inductive and resonance effects, drastically reduces the electron density of the pyrimidine ring. This activation facilitates the attack of nucleophiles on the carbon atoms bearing the methoxy (B1213986) leaving groups. The presence of the nitro group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. researchgate.net

Regiochemical Considerations in Nucleophilic Displacements

Nucleophilic attack on this compound targets the methoxy groups at the C4 and C6 positions. Both positions are ortho to the activating nitro group, making them susceptible to substitution. The regioselectivity of the displacement—whether the C4 or C6 methoxy group is preferentially replaced—is influenced by both electronic and steric factors. The presence of the methyl group at C6 may sterically hinder the approach of bulky nucleophiles to the C6 position, potentially favoring substitution at the C4 position. The specific nucleophile and reaction conditions ultimately determine which methoxy group is displaced. vulcanchem.com

Reactivity Towards Diverse Nucleophiles (e.g., Amines, Hydrazines, Thiols, Alkoxides, Cyanides)

The activated nature of the pyrimidine ring allows for reactions with a wide array of nucleophiles.

Amines: Nitrogen nucleophiles, such as primary and secondary amines, readily participate in SNAr reactions with activated pyrimidines. researchgate.net In a related compound, 2-chloro-4,6-dimethoxy-5-nitropyrimidine, a nucleophilic aromatic substitution with 4-methoxypiperidine (B1585072) was shown to proceed, displacing the chloro group to form the corresponding 2-(4-methoxypiperidinyl)pyrimidine derivative. nih.gov This demonstrates the feasibility of amine nucleophiles displacing leaving groups on this ring system.

Hydrazines: The reaction with hydrazine (B178648) derivatives can be complex. Studies on the closely related 4,6-dimethoxy-5-nitropyrimidine (B100634) have shown that its reaction with methylhydrazine in refluxing pyridine (B92270) or butanol does not result in a simple substitution. researchgate.netrsc.org Instead, a complex transformation occurs, involving methylation of the solvent, nucleophilic substitution, and demethylation, ultimately yielding 4-hydrazino-6-hydroxypyrimidine. researchgate.netrsc.orgacs.orgdss.go.th The presence of the 6-methyl group on the target compound may alter this reaction pathway.

Thiols: Thiolates, being potent nucleophiles, are expected to react with this compound. In related systems, such as 5-nitrosopyrimidines, reactions with thioglycolic acid have been documented to yield 4-thioalkyl derivatives. researchgate.net A series of thio-5-nitropyrimidine derivatives has been synthesized through the reaction of chlorine-substituted 5-nitropyrimidines with various aromatic thiols. researchgate.net

Alkoxides: Alkoxide nucleophiles can displace other alkoxy groups in a process known as transetherification. While direct examples on the target molecule are not prevalent, reactions on analogous systems, such as the displacement of a nitro group by sodium alcoholates in p-nitrophenyl sulfones, are well-established. rsc.org

Cyanides: Carbanions, such as the cyanide ion, can act as nucleophiles in SNAr reactions, particularly with highly activated substrates like those containing nitro groups. rsc.org

Interactive Table: Reactivity of 5-Nitropyrimidine (B80762) Analogs with Nucleophiles

| Substrate | Nucleophile | Product(s) | Observations | Citations |

| 4,6-Dimethoxy-5-nitropyrimidine | Methylhydrazine | 4-Hydrazino-6-hydroxypyrimidine | Complex reaction involving demethylation and solvent methylation. | researchgate.netrsc.orgacs.org |

| 2-Chloro-4,6-dimethoxy-5-nitropyrimidine | 4-Methoxypiperidine | 2-(4-Methoxypiperidinyl)-4,6-dimethoxy-5-nitropyrimidine | SNAr displacement of the chloro group. | nih.gov |

| 4,6-Dichloro-5-nitropyrimidine | Aromatic Thiols | Thio-5-nitropyrimidine derivatives | Synthesis of various thio-derivatives. | researchgate.net |

| Activated Pyrimidines | Amines, Thiols | Substituted Pyrimidines | General nucleophilic substitution. | researchgate.net |

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a key synthetic route to 5-aminopyrimidine (B1217817) derivatives.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups. mdpi.com This transformation is typically carried out using hydrogen gas (H₂) or a hydrogen transfer agent, such as ammonium (B1175870) formate, in the presence of a metal catalyst. mdpi.com The resulting 5-amino-2,4-dimethoxy-6-methyl-pyrimidine is a valuable intermediate for the synthesis of more complex molecules. rsc.orgrsc.org

Interactive Table: Catalytic Hydrogenation of Aromatic Nitro Compounds

| Catalyst | Hydrogen Source | General Conditions | Product | Observations | Citations |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Methanol (B129727), stirring | Aromatic Amine | Efficient for transfer hydrogenation. | mdpi.com |

| Platinum on Carbon (Pt/C) | Hydrogen Gas (H₂) | 20-200°C, 1-200 bar | Aromatic Amine | Widely used industrial process. | google.com |

| Noble Metal or Nickel/Cobalt Catalysts | Hydrogen Gas (H₂) | Addition of Vanadium compounds can prevent hydroxylamine (B1172632) accumulation. | High-purity Aromatic Amine | Improved selectivity and reaction rate. | google.comgoogle.com |

Selective Reduction Strategies

The nitro group at the C-5 position is a key functional handle that can be selectively transformed, most commonly via reduction to an amino group. This transformation is a pivotal step in the synthesis of various functionalized pyrimidines, such as 5-aminopyrimidine derivatives, which are precursors to purines and other fused heterocyclic systems.

The selective reduction of the nitro group without affecting the other substituents can be achieved using several standard methodologies. Catalytic hydrogenation is a common and effective method. This typically involves the use of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a solid support like carbon (C) under a hydrogen gas atmosphere. nih.gov The choice of catalyst, solvent, temperature, and pressure can be optimized to ensure high chemoselectivity, preventing the reduction of the pyrimidine ring itself. For instance, nickel-catalyzed hydrosilylative reduction using reagents like polymethylhydrosiloxane (B1170920) (PMHS) has been shown to be highly effective for the chemoselective reduction of various nitro compounds to their primary amines, tolerating other sensitive functional groups. rsc.org

Chemical reduction methods are also widely employed. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in acetic acid, are classic examples used for the reduction of aromatic nitro groups. Sodium borohydride (B1222165) (NaBH₄) is generally a mild reducing agent that does not reduce isolated nitro groups on its own; however, its reactivity can be enhanced by using it in combination with transition metal complexes, such as Ni(PPh₃)₄, allowing for the reduction of nitroaromatics to amines under mild conditions. jsynthchem.com The selection of a specific reduction strategy depends on the desired outcome and the compatibility with other functional groups present in the molecule.

Table 1: Common Reagents for Selective Nitro Group Reduction

| Reagent/System | Catalyst/Additive | Typical Conditions | Product |

|---|---|---|---|

| H₂ | Pd/C, PtO₂, or Raney Ni | Methanol or Ethanol, RT, 1-5 atm | 5-Amino-2,4-dimethoxy-6-methylpyrimidine (B3043317) |

| NaBH₄ | Ni(PPh₃)₄ | Ethanol, Room Temperature | 5-Amino-2,4-dimethoxy-6-methylpyrimidine |

| SnCl₂·2H₂O | Concentrated HCl | Ethanol, Reflux | 5-Amino-2,4-dimethoxy-6-methylpyrimidine |

| Fe Powder | Acetic Acid or NH₄Cl | Water/Ethanol, Reflux | 5-Amino-2,4-dimethoxy-6-methylpyrimidine |

Electrophilic Substitution on the Pyrimidine Core

Electrophilic substitution is not a characteristic reaction for this compound. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which significantly lowers its reactivity towards electrophiles compared to benzene. gcwgandhinagar.com This deactivation is further intensified by the strongly electron-withdrawing nitro group at the C-5 position. While the methoxy groups at C-2 and C-4 are activating, their electron-donating effects are insufficient to overcome the powerful deactivation by the ring nitrogens and the nitro group. researchgate.net

Furthermore, a critical factor precluding standard electrophilic aromatic substitution is the lack of an available hydrogen atom on the pyrimidine ring. All carbon positions (C-2, C-4, C-5, and C-6) are fully substituted. Electrophilic substitution fundamentally involves the replacement of a proton on the aromatic ring, a pathway that is structurally impossible for this molecule. researchgate.net

Conditions and Substrate Activation for Electrophilic Attack

For an electrophilic attack to occur on a pyrimidine ring, the substrate typically requires strong activation from multiple electron-donating groups (e.g., amino or hydroxyl groups) to restore π-electron density to the ring. researchgate.netresearchgate.net In the case of this compound, the substrate is heavily deactivated.

Theoretically, a reaction could proceed via ipso-substitution, where an electrophile attacks a position already bearing a substituent. libretexts.orgstackexchange.com For this to happen, the group being replaced must be a good leaving group. While ipso-substitution of nitro groups has been observed in some systems, it is not a common or synthetically useful pathway for this class of compounds and would require harsh reaction conditions. magritek.comresearchgate.net Given the electronic deactivation and structural hindrance, activating the substrate for electrophilic attack is exceptionally challenging and not a synthetically viable strategy.

Regioselectivity in Electrophilic Functionalization

The concept of regioselectivity in electrophilic substitution on the pyrimidine core of this molecule is largely academic due to the impossibility of the reaction. In a hypothetical scenario where an ipso-substitution could be forced, the site of attack would be determined by a complex interplay between the electronic directing effects of the existing substituents and the stability of the potential cationic intermediate (Wheland intermediate). However, the primary determinant of reactivity remains the lack of a C-H bond on the ring, rendering discussions of regioselectivity moot.

Oxidation Reactions

While the pyrimidine ring itself is resistant to oxidation, the methyl group at the C-6 position can be oxidized to a formyl (-CHO) or a carboxylic acid (-COOH) group. This transformation provides a route to pyrimidine-6-carbaldehydes or pyrimidine-6-carboxylic acids, which are valuable synthetic intermediates.

The oxidation of methyl groups on heteroaromatic rings can be achieved with various oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent used for the oxidation of activated methyl groups to aldehydes. researchgate.net For example, the oxidation of methyl groups on other pyrimidine and naphthyridine rings to the corresponding formyl groups has been successfully demonstrated. gcwgandhinagar.com The reaction conditions, such as solvent (e.g., dioxane, acetic acid) and temperature, must be carefully controlled to avoid over-oxidation or degradation of the starting material. Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially oxidize the methyl group to a carboxylic acid, though these harsh conditions might risk cleaving the pyrimidine ring.

Table 2: Potential Oxidation Reactions of the C-6 Methyl Group

| Oxidizing Agent | Typical Product | Conditions |

|---|---|---|

| Selenium Dioxide (SeO₂) | 2,4-Dimethoxy-5-nitropyrimidine-6-carbaldehyde | Dioxane or Acetic Acid, Reflux |

| Potassium Permanganate (KMnO₄) | 2,4-Dimethoxy-5-nitropyrimidine-6-carboxylic acid | Basic aqueous solution, Heat |

Transetherification Reactions of Alkoxy Groups

The methoxy groups at the C-2 and C-4 positions, particularly the one at C-4, are activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing nitro group and the ring nitrogens. nih.gov This allows for transetherification reactions, where one alkoxy group is displaced by another alcohol-derived nucleophile (alkoxide).

In SNAr reactions on 5-nitropyrimidines, nucleophilic attack is favored at the C-4 and C-6 positions, which are ortho and para to the nitro group. In this compound, the C-4 position is highly activated. Studies on analogous systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have shown that even an alkoxy group can act as a leaving group when a strong nucleophile like a primary amine is used, leading to disubstitution. ugr.eschemrxiv.org

A transetherification reaction would involve treating the substrate with a different alcohol (R-OH) in the presence of a base (to form the nucleophilic alkoxide, R-O⁻). The reaction would likely proceed with selective displacement of the C-4 methoxy group to yield a 4-alkoxy-2-methoxy-6-methyl-5-nitropyrimidine. The C-2 methoxy group is less activated and would be harder to displace.

Skeletal Rearrangements and Ring Modifications

The highly electron-deficient nature of the 5-nitropyrimidine ring makes it susceptible to ring-opening and rearrangement reactions when treated with certain nucleophiles. nih.gov This behavior, often termed "ring transformation," can lead to the formation of entirely different heterocyclic or even carbocyclic systems. These reactions typically proceed through the initial nucleophilic addition to an electron-poor carbon of the pyrimidine ring (e.g., C-6 or C-2), followed by ring-opening of the pyrimidine and subsequent recyclization to form a new, more stable ring system. researchgate.net

For example, unsubstituted 5-nitropyrimidine has been shown to react with various carbon nucleophiles, such as active methylene (B1212753) compounds or ketones, to yield substituted pyridines, pyridones, or even nitrophenols. researchgate.net Reaction with hydrazine can cause ring contraction to a pyrazole (B372694). While specific studies on this compound are scarce, its electronic properties suggest it could undergo similar skeletal rearrangements. The reaction of this substrate with strong bidentate nucleophiles could potentially lead to the formation of highly functionalized pyridines or other heterocyclic structures, where parts of the original pyrimidine skeleton are either expelled or incorporated into the new ring. acs.orgelectronicsandbooks.comacs.org

Ring-Opening and Ring-Closing Cascade Reactions

While specific studies detailing ring-opening and ring-closing cascade reactions of this compound are not extensively documented in publicly available literature, the reactivity of the core 5-nitropyrimidine system provides a basis for understanding its potential transformations. The high electrophilicity of the pyrimidine ring can lead to nucleophilic attack, which, under certain conditions, can initiate a sequence of ring-opening and subsequent recyclization.

One of the characteristic reactions of electron-deficient pyrimidines is their transformation into other heterocyclic systems upon reaction with suitable nucleophiles. This process, often termed a ring transformation, inherently involves a ring-opening step followed by a ring-closing step. For 5-nitropyrimidines, reactions with certain carbon-nitrogen nucleophiles can lead to the formation of pyridine derivatives.

A general mechanism for such transformations involves the initial attack of a nucleophile at an electron-poor carbon atom of the pyrimidine ring, such as C6 or C4. This addition disrupts the aromaticity of the ring, forming a stable anionic intermediate, often a Meisenheimer complex. Subsequent ring-opening is proposed to occur through the cleavage of a nitrogen-carbon bond, leading to an open-chain intermediate. This intermediate then undergoes intramolecular cyclization, expelling a fragment of the original pyrimidine ring to form a new, more stable aromatic ring. For instance, the reaction of 5-nitropyrimidine with amidines that possess an active methylene group can result in the formation of 2-amino-5-nitropyridines. electronicsandbooks.com This suggests that the amidine acts as a C-C-N donor, leading to a pyrimidine-to-pyridine ring transformation. electronicsandbooks.comacs.org

The reaction of 5-nitropyrimidine with α-phenylacetamidines has been shown to proceed through intermediates that can be described as 1,3- and 1,4-cycloadducts, which further supports the occurrence of complex ring transformation pathways. acs.org Although these reactions have been primarily studied on the parent 5-nitropyrimidine, it is plausible that this compound could undergo analogous transformations, with the substituents influencing the reaction's feasibility and regioselectivity.

| Reactant Type | Potential Product | Reaction Class | Reference |

| Amidines (with active methylene) | 2-Amino-5-nitropyridines | Ring Transformation | electronicsandbooks.comacs.org |

| α-Phenylacetamidines | Pyridine derivatives | Ring Transformation | acs.org |

This table presents potential reactions based on the reactivity of the parent 5-nitropyrimidine system.

C-C Bond Cleavage Pathways

Information regarding C-C bond cleavage pathways specifically for this compound is scarce in the scientific literature. C-C bond cleavage reactions are generally less common in synthetic organic chemistry than C-N or C-O bond cleavage, often requiring specific functional group arrangements or harsh reaction conditions. organic-chemistry.org

However, in some heterocyclic systems, particularly those that are highly electron-deficient, C-C bond cleavage can be observed. For example, in the aminolysis of 1-methyl-3,5-dinitro-2-pyridone, the reaction is initiated by nucleophilic addition, followed by the cleavage of two C-C bonds to furnish an azadienamine. nih.gov This demonstrates that under the influence of strong electron-withdrawing groups, the carbon skeleton of a heterocyclic ring can become susceptible to fragmentation.

While direct evidence is lacking for this compound, one could speculate on potential pathways. For instance, a strong nucleophile could attack the pyrimidine ring, and under forcing conditions, this could potentially lead to the cleavage of the C4-C5 or C5-C6 bond, driven by the stability of the resulting fragments. Radical reactions are another context in which C-C bond cleavage can occur, though this has not been specifically reported for this compound. rsc.org

In the broader context of drug metabolism, C-C bond cleavage reactions are considered rare but have been observed for certain xenobiotics, often catalyzed by enzymes like cytochrome P450s. nih.gov Such reactions can include demethylation, dealkylation, or even ring contraction and expansion. nih.gov Without experimental data, any discussion of such pathways for this compound remains speculative.

| Reaction Type | Catalyst/Conditions | Potential Outcome | Reference (General Concept) |

| Nucleophilic attack on electron-deficient ring | Strong nucleophile, harsh conditions | Ring fragmentation | nih.gov |

| Radical-mediated reaction | Radical initiator | Fragmentation | rsc.org |

| Enzymatic metabolism | Cytochrome P450 enzymes | Oxidative C-C cleavage | nih.gov |

This table outlines general principles of C-C bond cleavage that could theoretically apply, as specific data for the target compound is unavailable.

Derivatization Strategies and Functional Group Interconversions

Installation of Carbon-Based Functionalities

The introduction of new carbon-carbon bonds is a fundamental aspect of synthetic organic chemistry, allowing for the elaboration of molecular scaffolds. For 2,4-dimethoxy-6-methyl-5-nitropyrimidine, the methyl group and the pyrimidine (B1678525) ring itself present opportunities for such modifications.

Formylation, the introduction of a formyl group (-CHO), can be a key step in creating valuable synthetic intermediates. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgchemistrysteps.comorganic-chemistry.orgnih.gov This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com

While direct formylation of the pyrimidine ring of this compound is challenging due to the deactivating effect of the nitro group, the methyl group at the C6 position is a potential site for functionalization. In analogous systems, such as 2-methylpyrimidine-4,6-diol, the Vilsmeier-Haack reaction has been shown to proceed at the C5 position of the ring. However, the methyl group on pyrimidine rings can also be activated for formylation under certain conditions. For instance, the formylation of 2-methylpyrimidine-4,6-diol with Vilsmeier's reagent leads to the formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com This suggests that under appropriate conditions, the methyl group of this compound could potentially undergo formylation.

The general mechanism of the Vilsmeier-Haack reaction involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the substrate. wikipedia.org Subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde.

Table 1: Representative Conditions for Vilsmeier-Haack Formylation of a Related Pyrimidine Derivative

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | o-Xylene | 100 | 7 | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 49 |

| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | Benzene | Reflux | 6 | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | - |

| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | DMF | 80 | 5 | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | - |

Data sourced from a study on the formylation of 2-methylpyrimidine-4,6-diol and presented here as an illustrative example of potential reaction conditions. mdpi.com

Cyanomethylation introduces a cyanomethyl group (-CH₂CN), a versatile functional handle that can be further transformed into carboxylic acids, amines, or other functionalities. While no direct cyanomethylation of this compound has been reported, general methods for the cyanomethylation of activated C-H bonds could potentially be applied.

One plausible approach involves the reaction of the methyl group at the C6 position. The protons of this methyl group are expected to be somewhat acidic due to the electron-withdrawing pyrimidine ring and the nitro group. This could allow for deprotonation followed by reaction with a cyanomethylating agent.

Alternatively, modern oxidative cross-dehydrogenative coupling reactions offer a pathway for the direct cyanomethylation of C-H bonds. These methods often utilize a radical mechanism and can be performed under metal-free conditions or with transition metal catalysis. For example, the cyanomethylation of various arenes and heterocycles has been achieved using acetonitrile (B52724) as both the solvent and the cyanomethyl source in the presence of an oxidant.

The isocyanide (-N≡C) functional group is a valuable building block in multicomponent reactions and for the synthesis of various heterocyclic compounds. The most common route to isocyanides is the dehydration of the corresponding formamide (B127407).

For this compound, the synthesis of an isocyanide derivative would likely proceed through a multi-step sequence. The first step would involve the reduction of the nitro group at the C5 position to an amino group (-NH₂). This transformation can be achieved using various reducing agents, such as tin(II) chloride or through catalytic hydrogenation.

The resulting 5-amino-2,4-dimethoxy-6-methylpyrimidine (B3043317) could then be formylated to yield the corresponding N-formyl derivative. Standard formylating agents like formic acid or acetic formic anhydride (B1165640) can be employed for this purpose. Finally, dehydration of the formamide using reagents such as phosphorus oxychloride, triphenylphosphine/carbon tetrachloride, or Burgess reagent would furnish the desired 5-isocyano-2,4-dimethoxy-6-methylpyrimidine.

Table 2: Plausible Synthetic Route for Isocyanide Formation

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1. Reduction | This compound | SnCl₂·2H₂O, Ethanol, Reflux | 5-Amino-2,4-dimethoxy-6-methylpyrimidine |

| 2. Formylation | 5-Amino-2,4-dimethoxy-6-methylpyrimidine | Acetic formic anhydride, Formic acid | 5-Formamido-2,4-dimethoxy-6-methylpyrimidine |

| 3. Dehydration | 5-Formamido-2,4-dimethoxy-6-methylpyrimidine | POCl₃, Triethylamine, Dichloromethane | 5-Isocyano-2,4-dimethoxy-6-methylpyrimidine |

This table outlines a hypothetical, yet chemically reasonable, synthetic pathway based on established organic transformations.

Halogenation Reactions

Halogenation of the pyrimidine ring or the methyl substituent provides a gateway to a wide array of further functionalizations, most notably cross-coupling reactions. The regioselectivity of halogenation is influenced by the electronic properties of the substituents on the pyrimidine ring.

While direct halogenation of this compound is not extensively documented, related transformations on similar pyrimidine scaffolds offer insight into potential outcomes. For instance, the chlorination of 4,6-dihydroxy-2-methyl-5-nitropyrimidine using phosphorus oxychloride is a known method to produce 4,6-dichloro-2-methyl-5-nitropyrimidine. asianpubs.org A similar strategy could potentially be applied to a dihydroxy analogue of the title compound.

Furthermore, the methyl group at the C6 position could be susceptible to radical halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., with AIBN or light). This would lead to the formation of a 6-(halomethyl) derivative, which is a reactive intermediate for nucleophilic substitution reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these methods, a halogenated derivative of this compound would first be necessary, as discussed in the halogenation section.

The formation of a carbon-sulfur (C-S) bond is of significant interest in medicinal and materials chemistry. Palladium-catalyzed cross-coupling reactions between aryl halides and thiols (or their corresponding thiolates) are a common method for the synthesis of aryl thioethers.

Starting from a chlorinated derivative such as 4,6-dichloro-2-methyl-5-nitropyrimidine, selective C-S bond formation can be achieved. The reactivity of the two chlorine atoms may differ, potentially allowing for selective monosubstitution. Palladium catalysts, often in combination with phosphine (B1218219) ligands, are typically employed to facilitate these couplings. The choice of catalyst, ligand, base, and solvent can influence the efficiency and selectivity of the reaction. Recent studies have demonstrated the C2-selective palladium-catalyzed C-S cross-coupling of 2,4-dihalopyrimidines, highlighting the ability to control regioselectivity through ligand design. nih.gov

Table 3: Representative Conditions for Palladium-Catalyzed C-S Coupling of a Dichloropyrimidine

| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |

| 2,4-Dichloropyrimidine | Thiophenol | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 2-Chloro-4-(phenylthio)pyrimidine |

| 2,4-Dichloropyrimidine | Benzyl mercaptan | Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 100 | 2-(Benzylthio)-4-chloropyrimidine |

This table presents illustrative examples of palladium-catalyzed C-S coupling reactions on a related dichloropyrimidine substrate.

Carbon-Carbon Bond Formation (e.g., Suzuki Coupling)

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For the specific compound This compound , direct derivatization through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling is not extensively documented in publicly available scientific literature. However, the reactivity of related pyrimidine and nitroaromatic systems provides a strong basis for predicting potential derivatization strategies.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgsandiego.edu The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Challenges and Potential Strategies for Suzuki Coupling

While direct Suzuki coupling of This compound has not been reported, research on similar structures highlights potential pathways and challenges. A significant recent development is the use of nitroarenes as electrophilic partners in Suzuki-Miyaura coupling reactions, where the nitro group itself acts as a leaving group. nih.govorganic-chemistry.org This approach is catalyzed by a palladium complex, often with a specialized ligand like BrettPhos, and proceeds via an unprecedented oxidative addition of the Ar-NO₂ bond. nih.govorganic-chemistry.org This suggests a plausible, albeit likely challenging, route for the direct arylation of the 5-position of the pyrimidine ring.

For such a reaction to be successful with This compound , specific conditions would need to be developed. Research on other nitroarenes indicates that a palladium source, a suitable phosphine ligand, a base, and an appropriate solvent are crucial. organic-chemistry.org

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Nitroarenes

| Nitroarene Substrate | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Nitrobenzene | Phenylboronic acid | Pd(acac)₂ / BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | High | organic-chemistry.org |

| 1-Nitronaphthalene | 4-Methoxyphenylboronic acid | Pd(acac)₂ / BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | High | organic-chemistry.org |

This table presents generalized conditions from studies on other nitroarenes and is intended to be illustrative of potential starting points for the derivatization of this compound, for which specific data is not available.

An alternative and more conventional strategy would involve the chemical modification of the starting pyrimidine to introduce a more traditional leaving group for Suzuki coupling, such as a halogen. This would typically involve a multi-step synthesis. For instance, the nitro group at the 5-position could be reduced to an amino group (2,4-Dimethoxy-6-methyl-5-aminopyrimidine ). This amino group could then be converted to a halide (e.g., via a Sandmeyer-type reaction) or a triflate, which are standard functional groups for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.

Derivatization via Other Carbon-Carbon Bond Forming Reactions

Beyond Suzuki coupling, other C-C bond-forming reactions could be envisaged. For example, reactions involving the activation of the methyl group at the 6-position are a theoretical possibility, although not specifically reported for this compound. Such a strategy might involve deprotonation of the methyl group to form a nucleophilic species that could react with an electrophile. However, the acidity of this methyl group is likely not sufficient for easy deprotonation under standard conditions.

Research on related 4,6-dichloropyrimidines has shown that palladium-catalyzed cross-coupling reactions with arylboronic acids can occur, often with selectivity for the C4 position. researchgate.netnsf.gov This highlights the general amenability of the pyrimidine core to such transformations, although the electronic effects of the methoxy (B1213986), methyl, and nitro substituents in This compound would significantly influence its reactivity profile compared to dichlorinated analogues.

Synthetic Utility in Broader Chemical Synthesis

2,4-Dimethoxy-6-methyl-5-nitropyrimidine as a Key Synthetic Intermediate

The chemical profile of this compound is characterized by the interplay of its functional groups, which can be selectively targeted to build molecular complexity. The electron-withdrawing nitro group at the 5-position significantly activates the pyrimidine (B1678525) ring, influencing the reactivity of the methoxy (B1213986) groups at the 2- and 4-positions.

This compound serves as a crucial intermediate, primarily through two major reaction pathways: the reduction of the nitro group and the substitution of the methoxy groups. The nitro group can be readily reduced to an amino group (5-aminopyrimidine), which introduces a potent nucleophilic center onto the ring. This amino group is fundamental for subsequent cyclization reactions to form fused heterocyclic systems.

Furthermore, the methoxy groups can act as leaving groups and be displaced by various nucleophiles. This substitution is a common strategy for introducing diverse functionalities onto the pyrimidine scaffold. The reactivity of this compound is part of a broader class of nitro-substituted heterocycles whose transformations are well-established in synthetic chemistry.

The synthesis of this class of compounds often begins from more readily available precursors. For instance, a related analogue, 4,6-dichloro-2-methyl-5-nitropyrimidine, which features chlorine atoms instead of methoxy groups, is a key intermediate itself. The dimethoxy derivative can be synthesized from the dichloro analogue via nucleophilic substitution with sodium methoxide (B1231860). Similarly, the process can start from a dihydroxy pyrimidine, which is then chlorinated and subsequently treated with methoxide. google.com

Table 1: Key Synthetic Transformations

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Significance |

|---|---|---|---|

| Nitro Group Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C), or chemical reductants (e.g., SnCl₂, Fe/HCl) | Amino (-NH₂) | Introduces a key nucleophile for building fused rings. |

| Methoxy Group Substitution | Various nucleophiles (e.g., amines, alkoxides) | Diverse substituents | Allows for the introduction of a wide range of chemical functionalities to modulate properties. |

| Chlorination (of precursor) | Phosphorus oxychloride (POCl₃) | Chloro (-Cl) | Creates a highly reactive intermediate for subsequent substitutions. google.com |

| Methoxylation (from chloro) | Sodium methoxide (NaOMe) | Methoxy (-OCH₃) | Forms the title compound from its chlorinated precursor. |

Precursor for Advanced Heterocyclic Systems

The true synthetic power of this compound is realized in its role as a precursor to complex, fused heterocyclic systems. nih.gov These multi-ring structures are of significant interest in medicinal chemistry and materials science. The pyrimidine ring serves as the foundation upon which other rings are constructed, a process often facilitated by the functional groups installed on the pyrimidine core.

A primary application is in the synthesis of pyridopyrimidines, which are bicyclic heterocycles formed by fusing a pyridine (B92270) ring to a pyrimidine ring. rsc.org For example, the synthesis of 2,4-diamino-6-(substituted)-5-methylpyrido[2,3-d]pyrimidines can be achieved from appropriately substituted pyrimidines. nih.gov The general strategy involves the reduction of the 5-nitro group to a 5-amino group, followed by a condensation and cyclization reaction with a suitable partner to build the adjoining pyridine ring. This approach has been described as having general applicability for the preparation of a wide array of substituted pyrido[2,3-d]pyrimidines. nih.gov

Beyond pyridopyrimidines, this scaffold is a gateway to other important fused systems. Thienopyrimidines, which contain a fused thiophene (B33073) ring, are another class of heterocycles accessible from pyrimidine precursors. nih.gov The synthesis of these and other fused systems like purines and pteridines often leverages the reactivity of 5-nitro- or 5-aminopyrimidines. oregonstate.edu The ability to construct these bicyclic and polycyclic systems is crucial as fusing a ring to the pyrimidine core can significantly alter properties such as lipophilicity, solubility, and selectivity, which is a key consideration in drug design. nih.gov

Table 2: Examples of Advanced Heterocyclic Systems from Pyrimidine Precursors

| Heterocyclic System | Description | Synthetic Relevance |

|---|---|---|

| Pyrido[2,3-d]pyrimidines | A pyridine ring fused to a pyrimidine ring. rsc.org | Widely explored as anticancer agents and kinase inhibitors. rsc.orgnih.gov |

| Thieno[2,3-d]pyrimidines | A thiophene ring fused to a pyrimidine ring. nih.gov | Bioisosteres of purines with a broad range of biological activities. nih.gov |

| Purines | An imidazole (B134444) ring fused to a pyrimidine ring. | Fundamental components of nucleic acids and important signaling molecules. mdpi.com |

| Pteridines | A pyrazine (B50134) ring fused to a pyrimidine ring. | Precursors to important cofactors like folic acid. oregonstate.edu |

| Pyrazolo[3,4-d]pyrimidines | A pyrazole (B372694) ring fused to a pyrimidine ring. | Studied for various pharmacological activities. researchgate.net |

Enabling Diverse Pyrimidine-Based Scaffolds for Chemical Research

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery. This compound is an enabler in the generation of diverse pyrimidine-based scaffolds because its substituents can be readily modified. mdpi.com This allows chemists to create large libraries of related compounds with systematic variations at positions 2, 4, 5, and 6. mdpi.com

The development of novel anticancer agents, for example, heavily relies on the structural modification of core scaffolds like pyrimidine. nih.gov By altering the groups attached to the pyrimidine ring, researchers can fine-tune the compound's properties to achieve better potency, selectivity, and pharmacokinetic profiles. nih.gov Many modern kinase inhibitors, a major class of cancer therapeutics, are based on pyrimidine and fused pyrimidine structures. mdpi.com

The synthetic accessibility and the potential for chemical diversification make compounds like this compound indispensable tools for chemical research. mdpi.com They provide a reliable and versatile platform for exploring structure-activity relationships (SAR), which is the foundation of rational drug design. The ability to generate a multitude of derivatives from a single, well-understood intermediate accelerates the discovery of new molecules with potential therapeutic applications in areas including oncology, infectious diseases, and neurology. mdpi.com

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds in solution. For 2,4-Dimethoxy-6-methyl-5-nitropyrimidine, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for the arrangement of its substituents.

In a typical ¹H NMR spectrum, the methyl group protons would appear as a singlet, likely in the range of 2.0-3.0 ppm. The two methoxy (B1213986) groups, being in different chemical environments, may exhibit distinct singlets, expected to be found further downfield, typically between 3.5 and 4.5 ppm.

The ¹³C NMR spectrum would be expected to show seven distinct carbon signals, corresponding to each unique carbon atom in the molecule. The methyl carbon would have a characteristic chemical shift in the aliphatic region (15-25 ppm), while the methoxy carbons would appear around 50-60 ppm. The carbon atoms of the pyrimidine (B1678525) ring would resonate in the aromatic region (100-170 ppm), with their exact shifts influenced by the electronic effects of the methoxy and nitro substituents.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. The technique provides a mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₇H₉N₃O₄), the expected exact mass is 199.0593 g/mol . A high-resolution mass spectrometry (HRMS) analysis would confirm this molecular formula.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺ would be observed at m/z 199. Subsequent fragmentation patterns would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, a nitro group (•NO₂), or a neutral molecule like formaldehyde (B43269) (CH₂O). This fragmentation provides corroborating evidence for the compound's structure.

No experimental mass spectrometry data was found in the specifically cited literature for this report.

X-ray Crystallography for Solid-State Structure Determination

The definitive solid-state structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data for this compound is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 744404. The study was published in Acta Crystallographica Section E: Crystallographic Communications in 2010.

The analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c. The pyrimidine ring is essentially planar. The nitro group is slightly twisted out of the plane of the pyrimidine ring. The crystal structure is stabilized by intermolecular C—H···O hydrogen bonds, which link adjacent molecules into chains along the c-axis direction. These chains are further connected into a two-dimensional network.

| Parameter | Value |

| Formula | C₇H₉N₃O₄ |

| Molecular Weight | 199.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9713 (3) |

| b (Å) | 14.5020 (5) |

| c (Å) | 7.8285 (3) |

| α (°) | 90 |

| β (°) | 100.996 (2) |

| γ (°) | 90 |

| Volume (ų) | 888.63 (6) |

| Z | 4 |

| CCDC No. | 744404 |

This data is sourced from the publication associated with CCDC 744404.

Vibrational and Electronic Spectroscopy (IR, UV-Vis)

Vibrational and electronic spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the functional groups and electronic system of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic vibrational frequencies of functional groups. For this compound, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would be prominent, typically appearing in the regions of 1560-1515 cm⁻¹ and 1365-1320 cm⁻¹, respectively. The C-O stretching vibrations of the methoxy groups would be expected around 1250-1000 cm⁻¹. Vibrations associated with the pyrimidine ring C=N and C=C bonds would also be present in the fingerprint region (1600-1400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule. Aromatic and heterocyclic compounds like this nitropyrimidine derivative typically exhibit strong absorptions in the UV region. The spectrum would be expected to show π → π* transitions associated with the pyrimidine ring and n → π* transitions. The presence of the nitro group, a strong chromophore, would likely result in characteristic absorption bands.

Specific experimental IR and UV-Vis spectral data for this compound were not detailed in the crystallographic publication.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No dedicated Density Functional Theory (DFT) studies on 2,4-Dimethoxy-6-methyl-5-nitropyrimidine have been found in the surveyed literature. Such studies would be invaluable for providing a quantum-mechanical understanding of the molecule's properties.

A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. This analysis would be crucial for predicting the compound's reactivity towards nucleophiles and electrophiles and for understanding its behavior in pericyclic reactions.

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP map would visually represent the electron density distribution, identifying the electrophilic and nucleophilic sites within the molecule and offering insights into its intermolecular interactions.

Detailed conformational and geometrical analyses of this compound, including bond lengths, bond angles, and dihedral angles determined through computational methods, are not present in the available literature. This information would be fundamental to understanding the molecule's three-dimensional structure and its influence on reactivity.

Elucidation of Reaction Mechanisms via Computational Approaches

While this compound is used in various chemical reactions, computational studies elucidating the mechanisms of these reactions are not specifically reported.

There are no published computational studies that identify and characterize the pre-reactive complexes and transition states for reactions involving this compound. Such investigations would provide critical information about the energy barriers and pathways of its chemical transformations.

The potential role of Meisenheimer complexes as intermediates in nucleophilic aromatic substitution (SNAr) reactions of this compound has not been computationally investigated. Given the electron-deficient nature of the pyrimidine (B1678525) ring, particularly due to the nitro group, the formation of such complexes is plausible, but specific theoretical evidence is lacking.

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path of a chemical reaction, connecting the transition state to the reactants and products. scm.commissouri.eduq-chem.com This analysis is crucial for understanding the detailed mechanism of a reaction. missouri.edu An IRC calculation starts from the geometry of a transition state and follows the steepest descent path on the potential energy surface in both the forward and reverse directions. scm.comq-chem.com

A thorough review of the scientific literature reveals that specific Intrinsic Reaction Coordinate (IRC) analysis studies for reactions involving this compound have not been published. While computational studies are performed on various pyrimidine derivatives to understand reaction mechanisms, dedicated IRC analyses for this particular compound are not available in the current body of research. nih.govresearchgate.net Therefore, a detailed discussion of its reaction coordinates, transition state connections to reactants and products, and the energy profile along a specific reaction path is not possible at this time.

Molecular Modeling and Quantitative Structure-Activity Relationships (QSAR) Derivations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. mdpi.comnih.gov For pyrimidine derivatives, these methods are often employed to predict biological activity and to design new compounds with desired properties. mdpi.commdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) is a specific molecular modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. researchpublish.comnih.govmdpi.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of molecular properties) to a specific activity. nih.govmdpi.com

Despite the widespread application of QSAR in the study of bioactive pyrimidines, there are no specific QSAR models reported in the literature for this compound. nih.govnih.govnih.govmdpi.com The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined activities, which is not currently available for this specific pyrimidine derivative. researchpublish.comnih.gov General QSAR studies on substituted pyrimidines have identified various descriptors that can influence activity, but these findings are not directly transferable to create a specific and validated model for this compound. researchpublish.comnih.govmdpi.com

Below is a table of molecular descriptors that are commonly used in QSAR studies of heterocyclic compounds. The specific values for this compound would need to be calculated using specialized software, and their correlation to a biological activity would require a dedicated study.

| Descriptor Type | Examples of Descriptors | Relevance in QSAR |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Describes the electronic aspects of molecule-receptor interactions. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Relates to the size and shape of the molecule and its fit within a receptor site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the hydrophobicity of the molecule, affecting its transport and binding. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about the branching and connectivity of the molecular structure. |

Conclusion and Future Directions in 2,4 Dimethoxy 6 Methyl 5 Nitropyrimidine Research

Unexplored Synthetic Avenues and Methodological Advancements

While traditional methods for the synthesis of 2,4-Dimethoxy-6-methyl-5-nitropyrimidine have been established, primarily through the nitration of 4,6-dimethoxy-2-methylpyrimidine (B80034) or the nucleophilic substitution of 4,6-dichloro-2-methyl-5-nitropyrimidine, there is considerable scope for the development of more efficient, sustainable, and innovative synthetic strategies.

Future research could focus on the following areas:

Continuous Flow Synthesis: The application of continuous flow chemistry offers numerous advantages over conventional batch processes, including enhanced safety, improved reaction control, and facile scalability. chemscene.comacs.org The synthesis of pyrimidinones (B12756618) and other heterocyclic systems has been successfully demonstrated using flow conditions, often leading to higher yields and reduced reaction times. mdpi.comscialert.net Investigating the nitration and methoxylation steps in a flow reactor could lead to a more streamlined and efficient synthesis of this compound.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the construction of complex organic molecules under mild conditions. rsc.org The application of photocatalytic methods to the synthesis of nitropyrimidines is a nascent area of research. rsc.org Future studies could explore the direct C-H nitration of the pyrimidine (B1678525) ring using photocatalytic approaches, potentially offering a more regioselective and environmentally benign alternative to traditional nitrating agents.

Green Synthesis Methodologies: The development of greener synthetic routes is a paramount goal in modern chemistry. For nitropyrimidines, this could involve exploring the use of less hazardous nitrating agents and recyclable solvents. researchgate.net For instance, the use of solid acid catalysts or enzyme-catalyzed reactions could offer more sustainable pathways.

A comparative overview of current and potential future synthetic methodologies is presented in Table 1.

| Methodology | Description | Potential Advantages | Research Focus |

| Current Batch Synthesis | Nitration of a precursor or nucleophilic substitution on a chlorinated intermediate. | Established and well-understood. | Optimization of existing conditions. |

| Continuous Flow Synthesis | Reactions are carried out in a continuously flowing stream. chemscene.comacs.org | Improved safety, better heat and mass transfer, potential for automation and higher throughput. | Adaptation of nitration and substitution reactions to flow conditions. |

| Photocatalysis | Use of light to initiate chemical reactions. rsc.org | Mild reaction conditions, high selectivity, and use of renewable energy sources. | Development of photocatalytic C-H nitration or functionalization of the pyrimidine core. |

| Green Chemistry Approaches | Utilization of environmentally benign reagents and solvents. researchgate.net | Reduced environmental impact and increased sustainability. | Exploration of solid acid catalysts, biocatalysis, and recyclable reaction media. |

Advanced Mechanistic Studies and Computational Insights

A detailed understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing transformations and designing new ones. While the general principles of nucleophilic aromatic substitution (SNAr) on electron-deficient rings are known, specific mechanistic details for this compound are lacking. nih.govrsc.org

Future research in this area should include:

Computational Modeling (DFT Studies): Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reaction pathways, and transition states of chemical reactions. nih.gov Such studies on this compound could elucidate the regioselectivity of nucleophilic attack, the influence of the nitro and methoxy (B1213986) groups on reactivity, and the stability of reaction intermediates. nih.gov Computational studies on related nitroaromatic compounds have successfully rationalized their reactivity patterns. nih.gov

Kinetic Studies: Experimental kinetic studies can determine reaction rates, orders, and activation parameters, providing empirical data to support or refute proposed mechanisms. Isotope labeling studies could further pinpoint the rate-determining steps in synthetic and derivatization reactions.

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as low-temperature NMR or in-situ IR spectroscopy, could enable the detection and characterization of transient intermediates, such as Meisenheimer complexes, which are postulated in SNAr reactions of electron-deficient pyrimidines. nih.gov

A summary of potential computational and mechanistic investigations is provided in Table 2.

| Investigation Area | Techniques | Expected Insights |

| Reaction Mechanisms | DFT calculations, kinetic analysis, isotope labeling. | Detailed understanding of reaction pathways, identification of rate-determining steps, and elucidation of substituent effects. |

| Intermediate Characterization | Low-temperature NMR, in-situ IR, and Raman spectroscopy. | Direct observation and structural characterization of transient species like Meisenheimer complexes. |

| Reactivity Prediction | Molecular orbital analysis, electrostatic potential mapping. | Prediction of regioselectivity for various nucleophilic and electrophilic reactions. |

Expansion of Synthetic Scope and Derivatization Potential

The true value of this compound lies in its potential as a scaffold for the synthesis of a diverse array of more complex molecules. The existing functional groups—the nitro, methoxy, and methyl groups—all offer handles for further chemical modification.

Promising avenues for expanding the synthetic utility of this compound include:

C-H Activation of the Methyl Group: Transition-metal catalyzed C-H activation has become a powerful strategy for the direct functionalization of otherwise inert C-H bonds. youtube.comnih.gov Applying this methodology to the C-6 methyl group of this compound could open up pathways to a wide range of derivatives, including those with new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Cross-Coupling Reactions: The methoxy groups at the C-2 and C-4 positions are potential leaving groups for transition-metal-catalyzed cross-coupling reactions. While the Suzuki-Miyaura coupling has been demonstrated on the analogous 2,4-dichloro-6-methyl-5-nitropyrimidine (B14206) to produce diaryl derivatives, researchgate.net exploring the direct coupling of the dimethoxy compound with various organometallic reagents would be a valuable extension.

Diverse Transformations of the Nitro Group: While the reduction of the nitro group to an amine is a well-established transformation, other reactions of the nitro group remain to be explored in the context of this specific pyrimidine. These could include partial reduction to nitroso or hydroxylamino functionalities, or participation in cycloaddition reactions. nih.gov

Nucleophilic Aromatic Substitution of Methoxy Groups: The electron-withdrawing nitro group activates the pyrimidine ring for nucleophilic aromatic substitution. scialert.net Investigating the displacement of one or both methoxy groups with a variety of nucleophiles (e.g., amines, thiols, azides) would significantly broaden the range of accessible derivatives.

Table 3 outlines potential derivatization strategies for this compound.

| Functional Group | Reaction Type | Potential Products |

| C-6 Methyl Group | C-H Activation/Functionalization researchgate.netyoutube.com | Alkylated, arylated, or heteroatom-substituted methyl derivatives. |

| C-2/C-4 Methoxy Groups | Nucleophilic Aromatic Substitution scialert.net | Aminated, thiolated, or azido-pyrimidines. |

| C-2/C-4 Methoxy Groups | Cross-Coupling Reactions researchgate.net | Arylated, alkylated, or alkynylated pyrimidines. |

| C-5 Nitro Group | Reduction | 5-Aminopyrimidine (B1217817) derivatives. |

| C-5 Nitro Group | Other transformations nih.gov | Nitroso, hydroxylamino, or cycloadduct derivatives. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-Dimethoxy-6-methyl-5-nitropyrimidine while ensuring nitro group stability under reaction conditions?

- Methodological Answer : Synthesis should involve step-wise nitration after protecting methoxy groups to prevent undesired side reactions. Use controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize decomposition. Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization using non-polar solvents (e.g., hexane/ethyl acetate mixtures). Stability of the nitro group can be assessed using differential scanning calorimetry (DSC) to detect exothermic decomposition .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust.

- Ventilation : Ensure local exhaust ventilation to mitigate exposure to decomposition products (e.g., NOₓ gases).

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify substitution patterns and methoxy group positions.

- Purity Assessment : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) ensure stoichiometric consistency.

- Functional Groups : FT-IR spectroscopy identifies nitro (1520–1350 cm) and methoxy (~2850 cm) vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data attributed to polymorphism?

- Methodological Answer : Perform polymorph screening using solvent-mediated crystallization (e.g., ethanol, DMSO). Characterize polymorphs via X-ray diffraction (XRD) to determine unit cell parameters. Compare DSC thermograms to identify thermal transitions unique to each polymorph. Validate spectral discrepancies using solid-state NMR or Raman spectroscopy .

Q. What computational approaches predict the reactivity of the nitro group in this compound for derivative design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model nitro group electrophilicity and charge distribution. Compare Fukui indices to identify reactive sites for nucleophilic substitution. Validate predictions experimentally via kinetic studies (e.g., reaction with amines or thiols under varying pH) .

Q. How can hydrogen bonding and crystal packing be analyzed to optimize solid-state properties of derivatives?

- Methodological Answer : Single-crystal XRD reveals intermolecular interactions (e.g., N–H⋯O or C–H⋯π bonds). Hirshfeld surface analysis quantifies interaction contributions. Adjust substituents (e.g., replacing methoxy with bulkier groups) to disrupt unfavorable packing and enhance solubility or stability .

Q. What strategies mitigate challenges in synthesizing 5-substituted pyrimidine derivatives with retained bioactivity?

- Methodological Answer : Use regioselective protection (e.g., SEM groups for amines) to direct substitutions at the 5-position. Assess bioactivity via structure-activity relationship (SAR) studies, focusing on electron-withdrawing substituents (e.g., nitro, halogens) to enhance binding affinity. Validate synthetic routes with LC-MS and F NMR (if applicable) .

Q. How can decomposition pathways of this compound be modeled to improve storage stability?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., NOₓ, CO). Accelerated aging studies (40–60°C, 75% humidity) predict shelf life. Stabilize the compound via co-crystallization with antioxidants (e.g., BHT) or storage under inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.